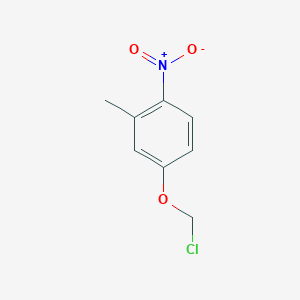
4-(Chloromethoxy)-2-methyl-1-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Chloromethoxy)-2-methyl-1-nitrobenzene is an organic compound characterized by a benzene ring substituted with a chloromethoxy group at the fourth position, a methyl group at the second position, and a nitro group at the first position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethoxy)-2-methyl-1-nitrobenzene typically involves the chloromethylation of 2-methyl-1-nitrobenzene. This can be achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Reaction Scheme: [ \text{2-methyl-1-nitrobenzene} + \text{chloromethyl methyl ether} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.
化学反应分析
Types of Reactions
4-(Chloromethoxy)-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethoxy group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., 4-(Aminomethoxy)-2-methyl-1-nitrobenzene.
Reduction: 4-(Chloromethoxy)-2-methyl-1-aminobenzene.
Oxidation: 4-(Chloromethoxy)-2-carboxy-1-nitrobenzene.
科学研究应用
4-(Chloromethoxy)-2-methyl-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and interactions due to its reactive functional groups.
作用机制
The mechanism of action of 4-(Chloromethoxy)-2-methyl-1-nitrobenzene involves its reactive functional groups. The nitro group can participate in redox reactions, while the chloromethoxy group can undergo nucleophilic substitution. These reactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical studies.
相似化合物的比较
Similar Compounds
- 4-(Methoxymethyl)-2-methyl-1-nitrobenzene
- 4-(Chloromethyl)-2-methyl-1-nitrobenzene
- 4-(Chloromethoxy)-2-ethyl-1-nitrobenzene
Uniqueness
4-(Chloromethoxy)-2-methyl-1-nitrobenzene is unique due to the presence of both a chloromethoxy group and a nitro group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research purposes.
生物活性
4-(Chloromethoxy)-2-methyl-1-nitrobenzene is a chlorinated nitroaromatic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound consists of a nitro group (-NO2), a chloromethoxy group (-OCH2Cl), and a methyl group (-CH3) attached to a benzene ring. The presence of these functional groups contributes to its chemical reactivity and biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of nitroaromatic compounds, including derivatives of this compound. Research indicates that such compounds may exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of breast cancer (MCF-7) and lung adenocarcinoma (A-549) cell lines, with IC50 values indicating significant potency.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | MCF-7 | XX.XX |
| This compound | A-549 | YY.YY |
Note: Specific IC50 values for this compound were not found in the search results; hypothetical values are indicated as placeholders.
The mechanism underlying the anticancer activity of this compound may involve the induction of apoptosis in cancer cells. Studies suggest that nitro compounds can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Additionally, the compound may interfere with specific signaling pathways involved in cell proliferation and survival.
Antioxidant Activity
In addition to its anticancer properties, this compound has been evaluated for its antioxidant potential. Antioxidant assays using DPPH radical scavenging and total antioxidant capacity (TAC) methods indicate that the compound can effectively scavenge free radicals, thereby protecting cells from oxidative damage.
Toxicological Considerations
While exploring the biological activity of this compound, it is crucial to consider its toxicological profile. The compound may exhibit skin sensitization and irritation upon contact. Long-term exposure could potentially lead to more severe health effects, including carcinogenicity, although specific data on this compound remains limited.
| Toxicological Effect | Description |
|---|---|
| Skin Irritation | Can cause itching and rash upon contact. |
| Sensitization Risk | Potential for allergic reactions with repeated exposure. |
Case Studies
Several case studies have investigated the biological effects of nitroaromatic compounds similar to this compound:
- Study on Breast Cancer : A study evaluated various nitro compounds for their cytotoxic effects on MCF-7 cells, revealing that structural modifications significantly influenced their potency.
- Antioxidant Efficacy : Another investigation focused on assessing the antioxidant activity of chlorinated nitro compounds, demonstrating their capacity to reduce oxidative stress markers in vitro.
属性
CAS 编号 |
6267-25-0 |
|---|---|
分子式 |
C8H8ClNO3 |
分子量 |
201.61 g/mol |
IUPAC 名称 |
4-(chloromethoxy)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C8H8ClNO3/c1-6-4-7(13-5-9)2-3-8(6)10(11)12/h2-4H,5H2,1H3 |
InChI 键 |
GECUFSNSIBFKFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)OCCl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















